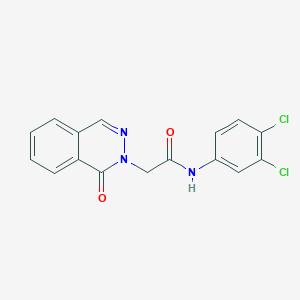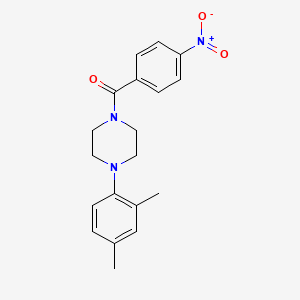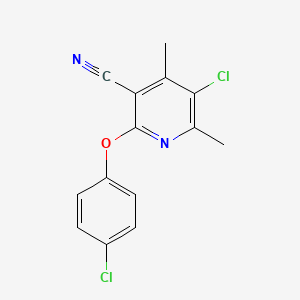
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, also known as HMGB1 inhibitor, is a compound with potential therapeutic applications in various fields such as cancer, inflammation, and autoimmune diseases.
科学研究应用
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone has been the subject of several scientific research studies due to its potential therapeutic applications. One of the most promising applications is in the treatment of cancer, as this compound has been shown to inhibit the release of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone from cancer cells, which plays a crucial role in promoting tumor growth and metastasis.
作用机制
The mechanism of action of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone involves the inhibition of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, a protein that is released by damaged cells and plays a crucial role in promoting inflammation and tissue damage. By inhibiting the release of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, this compound can reduce inflammation and tissue damage, which can be beneficial in various diseases such as cancer, autoimmune diseases, and sepsis.
Biochemical and Physiological Effects:
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. Furthermore, this compound has been shown to improve insulin sensitivity and reduce insulin resistance, which can be beneficial in the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone for lab experiments is its specificity for 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone. One direction is to investigate its potential therapeutic applications in other diseases such as sepsis and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Conclusion:
In conclusion, 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone is a compound with potential therapeutic applications in various fields such as cancer, inflammation, and autoimmune diseases. Its specificity for 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone and its anti-inflammatory properties make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
合成方法
The synthesis method of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone involves a multistep process that includes the condensation of 2-methyl-3-aminoquinoline with acetylacetone, followed by the reaction with benzaldehyde and the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through recrystallization.
属性
IUPAC Name |
8-methoxy-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(17)7-8-11-10(2)16-14-12(15(11)18)5-4-6-13(14)19-3/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXGUBHMCQJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)butan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)


![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)


![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)
![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)